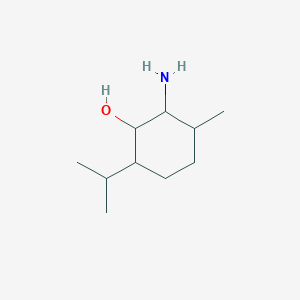
2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol is a compound with a unique structure that includes an amino group, a methyl group, and an isopropyl group attached to a cyclohexanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 3-methyl-6-(propan-2-yl)cyclohexanone, followed by the introduction of the amino group through reductive amination. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may require catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation and catalytic transfer hydrogenation can also be employed to achieve the desired reduction and amination steps.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of fully saturated cyclohexane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products
Oxidation: 3-Methyl-6-(propan-2-yl)cyclohexanone or 3-methyl-6-(propan-2-yl)cyclohexanal.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Various substituted cyclohexanols with different functional groups.
Aplicaciones Científicas De Investigación
2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anticonvulsant and analgesic effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal activity.
Comparación Con Compuestos Similares
Similar Compounds
Menthol: 5-Methyl-2-(propan-2-yl)cyclohexan-1-ol, a widely used compound with cooling and analgesic properties.
Neomenthol: Another isomer of menthol with similar properties.
Isopiperitenol: 3-Methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol, a compound with a similar structure but different functional groups.
Uniqueness
2-Amino-3-methyl-6-(propan-2-yl)cyclohexan-1-ol is unique due to the presence of the amino group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
878409-39-3 |
|---|---|
Fórmula molecular |
C10H21NO |
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
2-amino-3-methyl-6-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-10,12H,4-5,11H2,1-3H3 |
Clave InChI |
CQVJWOVGZOYMSA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C(C1N)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


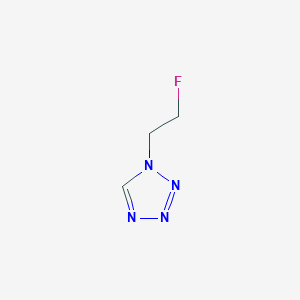
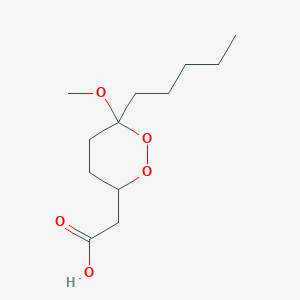
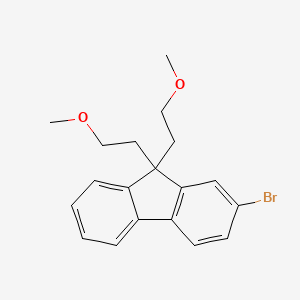
![1-Propanesulfonic acid, 3-[[4'-(decyloxy)[1,1'-biphenyl]-4-yl]oxy]-](/img/structure/B12593485.png)
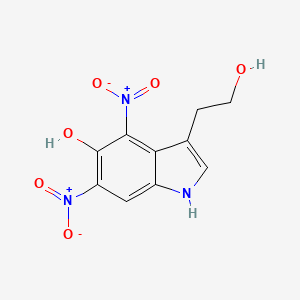
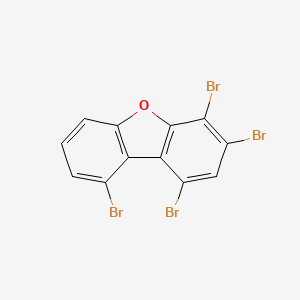
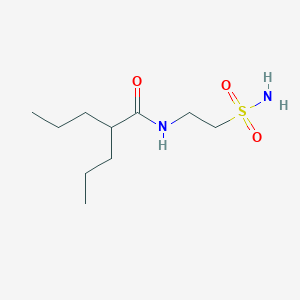
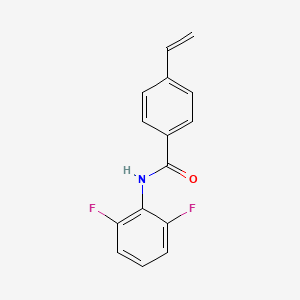
![2-Thiophenesulfonamide, 5-chloro-N-[1-(4-fluorophenyl)ethyl]-4-nitro-](/img/structure/B12593537.png)
![3-[[5-fluoro-2-[3-methyl-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;dihydrochloride](/img/structure/B12593540.png)
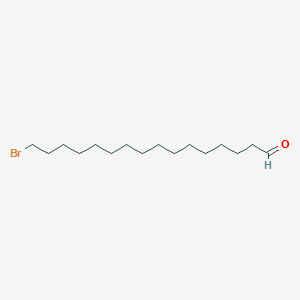
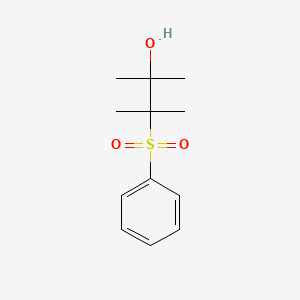
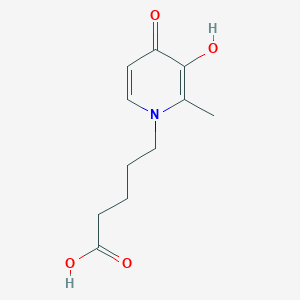
![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
